molecular formula C27H47N9O10S2 B104310 Trypanothione CAS No. 96304-42-6

Trypanothione

Cat. No. B104310
CAS RN: 96304-42-6
M. Wt: 721.9 g/mol
InChI Key: LZMSXDHGHZKXJD-VJANTYMQSA-N
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Description

Trypanothione is a unique thiol compound found in trypanosomatids, which are the causative agents of several tropical diseases. It is a conjugate of glutathione and spermidine, known as bis(glutathionyl)spermidine, and plays a crucial role in maintaining an intracellular reducing environment in these parasites. This function is similar to that of glutathione in other organisms, but trypanothione is distinct in its structure and the way it interacts with enzymes within the trypanosomatids .

Synthesis Analysis

The biosynthesis of trypanothione is a two-step process catalyzed by trypanothione synthetase (TryS). The first step involves the conjugation of glutathione with spermidine to form glutathionylspermidine, and the second step is the addition of another glutathione molecule to produce trypanothione . In Trypanosoma brucei, a single enzyme is responsible for both steps, while in Crithidia fasciculata, two distinct enzymes are involved . A mutant of Crithidia fasciculata trypanothione synthetase has been used to produce trypanothione and its disulfide in large quantities, which is essential for studying the metabolism of these parasites and for drug screening .

Molecular Structure Analysis

The molecular structure of trypanothione is characterized by the presence of two glutathione molecules linked by spermidine. The crystal structure of trypanothione reductase from Trypanosoma cruzi, complexed with trypanothione, provides insights into the specific interactions between the enzyme and its substrate. This structure has been used to guide the discovery of new inhibitors that can potentially serve as drugs against trypanosomatid infections .

Chemical Reactions Analysis

Trypanothione participates in redox reactions within the trypanosomatids. It is reduced by trypanothione reductase, an NADPH-dependent flavoprotein, which is crucial for the parasites' defense against oxidative stress. The reduced form of trypanothione then serves as an electron donor to various cellular processes, maintaining the redox balance within the parasite .

Physical and Chemical Properties Analysis

Trypanothione's physical and chemical properties are closely related to its function as a redox mediator. It is a dithiol compound that can exist in both reduced and oxidized forms, with the reduced form being the active mediator of electron transfer. The synthesis of trypanothione disulfide on a solid phase has been reported, which provides a method for obtaining the oxidized form of this compound for further studies . The specificity of trypanothione for its related enzymes, such as trypanothione reductase, is due to the unique structural features that allow for specific interactions, distinguishing it from human glutathione reductase .

Scientific Research Applications

Trypanothione's Role in Parasitic Kinetoplastids

Trypanothione is crucial in defending against chemical and oxidant stress, maintaining thiol redox homeostasis, ribonucleotide metabolism, and drug resistance in parasitic kinetoplastids. In Trypanosoma brucei, trypanothione synthesis involves the enzyme TryS (trypanothione synthetase), with glutathionylspermidine as an intermediate. Reduction in TryS expression leads to a decrease in trypanothione and glutathionylspermidine, with an increase in free glutathione content, affecting the parasite's growth and increasing its sensitivity to certain drugs. This highlights trypanothione's involvement in drug action mechanisms and the potential of TryS as a novel drug target (Ariyanayagam et al., 2005).

Trypanothione Reductase (TryR) Inhibition Studies

Trypanothione reductase (TryR) is key in the oxidative stress management of Trypanosoma and Leishmania parasites. It maintains an intracellular reducing environment by reducing trypanothione (T[S]2) to dihydrotrypanothione (T[SH]2). Studies on TryR inhibition are crucial, especially considering the prohibitive costs of the native enzyme substrate T[S]2. Novel protocols have been developed to decrease the substrate quantities needed for assays, enabling the identification of new inhibitors and more economical research approaches (Hamilton et al., 2003).

Targeting Trypanothione in Drug Design

The unique nature of trypanothione in the defense mechanism of Trypanosoma and Leishmania against oxidative stress makes its metabolism an attractive target in antitrypanosomal and antileishmanial drug design. The targeting of various enzymes involved in trypanothione metabolism, such as glutathionylspermidine synthetase, trypanothione synthetase, and trypanothione reductase, offers potential pathways for novel drug development (Augustyns et al., 2001).

Essentiality of Trypanothione in Trypanosomatids

Trypanothione and its related enzyme, trypanothione reductase (TRYR), provide an intracellular reducing environment in Trypanosoma brucei, substituting for the glutathione–glutathione reductase system found in most other organisms. Trypanosomes lacking TRYR show increased sensitivity to oxidative stress, underscoring the essential role of trypanothione in these parasites' survival and virulence (Krieger et al., 2000).

Trypanothione's Metabolic Functions

Trypanothione is involved in defense against oxidants, heavy metals, and possibly xenobiotics. It's also implicated in modulating spermidine levels during growth. Several existing trypanocidal drugs interact with the trypanothione system, suggesting its metabolism as a good target for new drugs. Key enzymes in its metabolism have been studied, providing insights into its catalytic mechanism and substrate specificity (Fairlamb & Cerami, 1992).

Future Directions

Metabolomics is an innovative tool used to better understand the parasite’s cellular metabolism, and identify new potential targets, modes of action, and resistance mechanisms . Future studies on amino acid metabolism and functional processes can be used to help future new antitrypanosomal drugs development .

properties

IUPAC Name

(2S)-2-amino-5-[[(4R,23R)-4-[[(4S)-4-amino-4-carboxybutanoyl]amino]-5,8,19,22-tetraoxo-1,2-dithia-6,9,13,18,21-pentazacyclotetracos-23-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H47N9O10S2/c28-16(26(43)44)4-6-20(37)35-18-14-47-48-15-19(36-21(38)7-5-17(29)27(45)46)25(42)34-13-23(40)32-11-3-9-30-8-1-2-10-31-22(39)12-33-24(18)41/h16-19,30H,1-15,28-29H2,(H,31,39)(H,32,40)(H,33,41)(H,34,42)(H,35,37)(H,36,38)(H,43,44)(H,45,46)/t16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMSXDHGHZKXJD-VJANTYMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)NCCCNC1)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCNC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)NCCCNC1)NC(=O)CC[C@@H](C(=O)O)N)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H47N9O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70242197
Record name Trypanothione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70242197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

721.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trypanothione

CAS RN

96304-42-6
Record name Trypanothione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96304-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trypanothione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096304426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trypanothione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70242197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,100
Citations
AH Fairlamb, A Cerami - Annual review of microbiology, 1992 - annualreviews.org
… trypanothione [N1 ,N8-bis(glutathionyl)spermidine]. Together with the NADPH-dependent flavoprotein, trypanothione reductase, the dithiol form of trypanothione … Trypanothione and its …
Number of citations: 975 www.annualreviews.org
B Manta, M Comini, A Medeiros, M Hugo… - … et Biophysica Acta (BBA …, 2013 - Elsevier
… Notably, the trypanothione system is capable to sustain several cellular functions mediated … of trypanothione in trypanosomatids. It also addresses trypanothione's biosynthesis, …
Number of citations: 138 www.sciencedirect.com
LR Krauth-Siegel, MA Comini, T Schlecker - … Systems: Structures and …, 2007 - Springer
Trypanosomes and Leishmania, the causative agents of severe tropical diseases, employ 2-Cys-peroxiredoxins together with cysteine-homologues of glutathione peroxidases and …
Number of citations: 95 link.springer.com
MR Ariyanayagam, AH Fairlamb - Molecular and biochemical parasitology, 2001 - Elsevier
… trypanothione reductase, although it can be reduced by the concerted action of trypanothione and trypanothione … than trypanothione. Second order rate constants were determined with …
Number of citations: 236 www.sciencedirect.com
AH Fairlamb, GB Henderson… - Proceedings of the …, 1989 - National Acad Sciences
… the possibility that trypanothione and/or the trypanothione-… dithioarsane adduct with trypanothione. This derivative, Mel T, … melarsen oxide will complex with trypanothione to form Mel …
Number of citations: 278 www.pnas.org
RL Krauth-Siegel, SK Meiering, H Schmidt - 2003 - degruyter.com
… Thus the trypanothione system is central for any thiol regeneration and trypanothione … Trypanothione disulfide is reduced by trypanothione reductase at the expense of NADPH. …
Number of citations: 172 www.degruyter.com
L Flohe, HJ Hecht, P Steinert - Free Radical Biology and Medicine, 1999 - Elsevier
… three enzymes, trypanothione reductase, tryparedoxin, and tryparedoxin peroxidase, plus two supportive enzymes to synthesize the redox mediator trypanothione from glutathione and …
Number of citations: 230 www.sciencedirect.com
A Schmidt, R Krauth-Siegel - Current Topics in Medicinal …, 2002 - ingentaconnect.com
… is replaced by trypanothione and trypanothione reductase. The dithiol trypanothione is the key … Synthesis and reduction of trypanothione are essential for the maintenance of a reducing …
Number of citations: 169 www.ingentaconnect.com
E Nogoceke, DU Gommel, M Kieß, HM Kalisz, L Flohé - 1997 - degruyter.com
… redox metabolite trypanothione. Here we report that trypanothione-dependent hydroperoxide … and shown to be essential for the trypanothione-dependent removal of hydroperoxides. By …
Number of citations: 338 www.degruyter.com
CS Bond, Y Zhang, M Berriman, ML Cunningham… - Structure, 1999 - cell.com
… conjugates, in particular trypanothione. TR has … trypanothione and have used the structure to guide database searches and molecular modelling studies. Results: The TR–trypanothione-…
Number of citations: 241 www.cell.com

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